molecular formula C8H9NO4 B11912176 N,4-Dihydroxy-3-methoxybenzamide CAS No. 144216-37-5

N,4-Dihydroxy-3-methoxybenzamide

Cat. No.: B11912176
CAS No.: 144216-37-5
M. Wt: 183.16 g/mol
InChI Key: XLINSLFJJZQYSZ-UHFFFAOYSA-N
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Description

N,4-Dihydroxy-3-methoxybenzamide (CID: 366893) is a small molecule organic compound with the molecular formula C8H9NO4 . As a benzamide derivative, it belongs to a class of compounds known for diverse biological activities and significant research value in medicinal chemistry . Benzamide analogs, particularly those with methoxy and hydroxy substitutions, have demonstrated considerable potential in pharmacological research. Structurally similar compounds, such as 3-methoxybenzamide, have been identified as inhibitors of poly (ADP-ribose) polymerase 1 (PARP-1) in humans, a key enzyme involved in DNA repair . Furthermore, 3-alkoxybenzamide derivatives have been extensively investigated for their potent antibacterial properties, specifically through the inhibition of the bacterial cell division protein FtsZ, a promising target for novel antibiotics against Gram-positive pathogens like staphylococci . The presence of both hydroxy and methoxy functional groups on the benzamide core is a key structural feature often associated with enhanced bioactivity, including antioxidative potential, as these groups can donate electrons to stabilize free radicals . This compound is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144216-37-5

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

N,4-dihydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11)

InChI Key

XLINSLFJJZQYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N,4 Dihydroxy 3 Methoxybenzamide

Synthesis of N,4-Dihydroxy-3-methoxybenzamide Derivatives

The core this compound scaffold can be chemically modified to produce a variety of derivatives with potentially enhanced or novel properties. A significant area of exploration is the introduction of heterocyclic moieties.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings, such as thiadiazole and isoquinoline (B145761), can significantly alter the biological and chemical characteristics of the parent molecule.

The 1,3,4-thiadiazole (B1197879) ring is a common pharmacophore in medicinal chemistry. The synthesis of thiadiazole-containing analogs of this compound can be achieved through several established methods. A general approach involves the cyclization of a thiosemicarbazide (B42300) derivative.

For instance, a carboxylic acid can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form a 2-amino-5-substituted-1,3,4-thiadiazole. youtube.com In this context, a protected form of N,4-dihydroxy-3-methoxybenzoic acid would be the starting material.

Another synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield the 1,3,4-thiadiazole ring. nih.gov The specific substitution pattern on the resulting thiadiazole can be controlled by the choice of the reacting partners.

The following table summarizes a synthetic approach to 1,3,4-thiadiazole derivatives:

StepReactionReagents and ConditionsProduct
1Formation of Thiosemicarbazide3-methoxyphenyl (B12655295) isothiocyanate, appropriate hydrazides, 99.8% EtOH, reflux1-R-4-(3-methoxyphenyl)thiosemicarbazides
2CyclizationConcentrated H₂SO₄1,3,4-Thiadiazole derivatives

This table illustrates a general synthetic pathway for 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl moiety, as described in related syntheses. nih.gov

Isoquinoline and its derivatives are another important class of heterocyclic compounds. The synthesis of isoquinoline-derived analogs can be accomplished through classic reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. sigmaaldrich.com

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline. The synthesis of the starting amide would involve coupling a phenylethylamine derivative with a suitably protected N,4-dihydroxy-3-methoxybenzoic acid.

A general scheme for the synthesis of 3,4-dihydroisoquinolines is presented below:

StepReactionReagents and ConditionsProduct
1Amide FormationHomoveratrylamine, carboxylic acidAromatic amide
2Cyclization (Bischler-Napieralski)POCl₃3,4-Dihydroisoquinoline
3Reduction (optional)NaBH₄Tetrahydroisoquinoline

This table outlines a general method for the synthesis of isoquinoline derivatives starting from an amide, as has been demonstrated with related structures. chemicalbook.com

Quinazolinone Derivatives and Structural Modifications

The synthesis of quinazolinone derivatives from precursors related to this compound, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a key area of chemical exploration. Quinazolinones are heterocyclic compounds recognized for their wide range of biological activities, making them a frequent target in medicinal chemistry. researchgate.netnih.gov The core quinazolinone structure is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. ontosight.ai

Synthetic strategies often involve the condensation of anthranilic acid derivatives with other reagents. nih.gov A common method is the one-pot direct oxidative condensation of a 2-amino arylamide with a substituted benzaldehyde (B42025). For instance, various aryl pyrimidinone derivatives have been synthesized in good yields by reacting the appropriate 2-amino arylamide with a 3,4-disubstituted benzaldehyde in the presence of molecular iodine at room temperature. nih.gov

Structural modifications can be introduced by varying the substitution patterns on either the benzamide-derived portion or the anthranilamide precursor. For example, derivatives such as 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (B32289) have been isolated and characterized, showcasing the structural diversity achievable. nih.gov The synthesis can be adapted to produce a wide array of derivatives by using different starting materials, such as 2-amino-5-methoxybenzamide (B112179) or 2-amino-4,5-dimethoxybenzamide, to yield quinazolinones with varied substitution on the benzene ring. nih.gov

Table 1: Examples of Synthesized Quinazolinone Derivatives and Precursors
Derivative/PrecursorStarting MaterialsSynthetic ApproachReference
Aryl Pyrimidinones2-Amino arylamide, 3,4-Disubstituted benzaldehydeOne-pot oxidative condensation with I₂ nih.gov
Quinazolinone DerivativesDiaminoglyoxime, Anthranilic acid or Methyl 2-amino benzoateReaction over an acid-functionalized magnetic silica-based catalyst in water nih.gov
7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one-Isolated from culture broth of Streptomyces sp. CNQ-617 nih.gov
Substituted Quinazolinones2-Amino-5-methoxybenzamide, 2-Amino-4,5-dimethoxybenzamideRequired synthesis of the specific 2-aminobenzamide (B116534) precursor first nih.gov

Functional Group Modifications on the Benzamide (B126) and Phenolic Moieties

Modifying the functional groups of this compound, namely the benzamide and the phenolic hydroxyl groups, is a primary strategy for creating new chemical entities.

The benzamide moiety can be readily synthesized or modified through amide coupling reactions. A standard laboratory method involves reacting a carboxylic acid, such as vanillic acid, with a desired amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a library of N-substituted benzamide derivatives. researchgate.net The choice of the amine dictates the properties of the final product; for example, using different substituted anilines or benzylamines can systematically alter the lipophilicity and electronic properties of the resulting molecule. nih.gov

The phenolic hydroxyl groups are also key sites for modification. These groups can undergo reactions such as acetylation or halogenation, and therefore often require protection during multi-step syntheses to ensure chemoselectivity. mdpi.com For instance, a hydroxyl group can be converted to a methoxy (B1213986) group through methylation. Selective demethylation of a dimethoxy-substituted precursor is a strategy to yield a specific dihydroxy-benzaldehyde derivative. These modifications are crucial as the number and position of hydroxy and methoxy groups can significantly influence the molecule's interaction with biological targets. mdpi.com

Table 2: Methods for Functional Group Modification
Functional GroupReaction TypeReagents/ConditionsOutcomeReference
Carboxylic Acid (precursor)Amide CouplingAmine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Formation of N-substituted benzamide nih.govnih.gov
Phenolic HydroxylProtection/ModificationAcetylating agents, Halogenating agents, Methylating agentsIntroduction of various functional groups, altered properties mdpi.com
BenzamideDirect Conversion of ArenesCyanoguanidine, Brønsted superacid (e.g., CF₃SO₃H)Friedel-Crafts carboxamidation to form primary benzamides nih.gov

Stereoselective Synthetic Approaches for Chiral Derivatives

The development of stereoselective synthetic methods is essential for producing enantiomerically pure chiral derivatives, which is often a requirement for therapeutic applications. While specific stereoselective syntheses for this compound are not extensively documented, general strategies in asymmetric synthesis can be applied.

One established approach involves the use of chiral auxiliaries. Amides derived from chiral sources, such as prolinol methyl ether, can be used to direct subsequent reactions. iupac.org For example, cycloaddition reactions involving keteniminium salts generated from chiral amides can lead to the formation of chiral products with high enantiomeric excess. iupac.org This strategy could potentially be adapted to create chiral centers in derivatives of this compound.

Another powerful technique is asymmetric catalysis. For example, Sharpless asymmetric dihydroxylation allows for the stereoselective introduction of two hydroxyl groups across a double bond in an α,β-unsaturated ester, a reaction that could be employed in a synthetic route towards chiral derivatives. researchgate.net Similarly, enzymatic resolutions are a key tool for separating racemic mixtures, such as the separation of an α-methyl β-amino alcohol, to yield a single enantiomer for further synthesis. researchgate.net These methods form the foundation for the potential stereoselective synthesis of chiral derivatives containing the this compound scaffold.

Catalytic Approaches in this compound Synthesis

The use of catalysts is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of this compound and its derivatives benefits significantly from various catalytic approaches.

Heterogeneous Catalysis: A notable green chemistry approach involves using solid-supported catalysts that can be easily recovered and reused. For the synthesis of quinazolinone derivatives, an acetic acid-functionalized magnetic silica-based catalyst has been successfully employed. This method allows the reaction to proceed in water at room temperature, highlighting its environmental and practical advantages. nih.gov

Homogeneous Catalysis: In the synthesis of benzamide derivatives, homogeneous catalysts are frequently used. The coupling of carboxylic acids and amines is often facilitated by catalysts like 4-dimethylaminopyridine (DMAP) in conjunction with a coupling agent. nih.gov

Biocatalysis: The application of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, prized for its high selectivity and use of environmentally benign reaction media like water. mdpi.com This technique is particularly effective for producing valuable chiral molecules and has been successfully implemented in the industrial synthesis of active pharmaceutical ingredients. mdpi.com

Table 3: Catalytic Methods in the Synthesis of Benzamide and Quinazolinone Derivatives
Catalyst TypeSpecific Catalyst/SystemReactionKey AdvantagesReference
HeterogeneousAcetic acid-functionalized magnetic silica (B1680970) nanoparticlesSynthesis of quinazolinonesReusable, reaction in water nih.gov
Homogeneous4-Dimethylaminopyridine (DMAP)Amide bond formationEfficient coupling nih.gov
BiocatalysisEnzymesVarious, including chiral synthesisHigh selectivity, green reaction media mdpi.com
Metal-catalyzedPalladium acetate (B1210297) (Pd(OAc)₂)Suzuki coupling (e.g., for precursors)Forms C-C bonds efficiently nih.gov

Scale-Up Considerations and Green Chemistry Principles in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, cost, safety, and environmental impact. The principles of green chemistry provide a framework for developing sustainable and scalable synthetic routes. instituteofsustainabilitystudies.comnih.gov

Green Chemistry Principles:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should aim to incorporate the maximum amount of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key objective. jddhs.com Solvent-free reactions are an even better alternative where feasible. jddhs.comumich.edu

Catalysis: Catalytic reactions are superior to stoichiometric ones as they are more efficient, reduce waste, and often allow for milder reaction conditions. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for N,4 Dihydroxy 3 Methoxybenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For N,4-Dihydroxy-3-methoxybenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a derivative, 4-hydroxy-3-methoxybenzamide (B3049022), the aromatic protons appear as distinct signals in the downfield region, influenced by the electron-withdrawing and donating effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group protons (O-CH₃) characteristically appear as a sharp singlet further upfield. The amide (-CONH₂) and hydroxyl (-OH) protons often present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. researchgate.netchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for a Related Compound, 4-Methoxybenzamide chemicalbook.com

Assignment Shift (ppm)
Aromatic-H7.887
Aromatic-H7.24
Aromatic-H6.993
Methoxy-H (OCH₃)3.813

Note: Data presented is for a related compound and serves as a representative example. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed at the most downfield position due to its significant deshielding. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon of the methoxy group appears at a characteristic upfield position. nih.govchemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for a Related Compound, 3-Methoxybenzamide (B147233) chemicalbook.com

Assignment Shift (ppm)
Carbonyl-C (C=O)169.5
Aromatic-C159.5
Aromatic-C136.0
Aromatic-C129.5
Aromatic-C118.5
Aromatic-C117.8
Aromatic-C113.3
Methoxy-C (OCH₃)55.2

Note: Data presented is for a related compound and serves as a representative example. Actual chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) in Ascribing Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. For this compound, COSY would confirm the coupling between the aromatic protons on the benzene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons. For instance, the protons of the methoxy group would show a correlation to the aromatic carbon to which the methoxy group is attached. epfl.chcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Through the combined application of these 2D NMR techniques, a detailed and unambiguous structural assignment of this compound and its derivatives can be achieved. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This allows for the accurate determination of the molecular weight of the compound. For this compound (C₈H₉NO₃), the expected monoisotopic mass is approximately 167.06 g/mol . nih.govrsc.org ESI-MS analysis would be expected to show a prominent peak corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org By measuring the mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition of C₈H₉NO₃ by matching the experimentally measured mass to the calculated exact mass (167.05824 Da). nih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing direct information about the functional groups present.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending. Each functional group within a molecule absorbs at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint." For this compound, the FTIR spectrum is expected to display several key absorption bands that confirm the presence of its hydroxyl, amide, and methoxy-substituted aromatic structures.

The principal vibrational modes anticipated for this compound are detailed below:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

N-H Stretching: The primary amide (-CONH₂) group should exhibit two distinct peaks in the 3100-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the methoxy group (-OCH₃) would be found between 2850-3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption peak characteristic of the amide carbonyl group is expected in the 1630-1680 cm⁻¹ region. This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II): This vibration, which arises from the N-H bond bending, typically appears near the C=O stretch, in the range of 1550-1640 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations result in one or more moderate absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: The spectrum will contain strong C-O stretching bands from the ether linkage (aryl-O-CH₃) and the phenolic hydroxyl group (aryl-OH) in the 1000-1300 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H Stretch 3200 - 3600 (Broad)
Primary Amide N-H Stretch 3100 - 3500 (Two bands)
Aromatic & Methoxy C-H Stretch 2850 - 3100
Amide C=O Stretch (Amide I) 1630 - 1680 (Strong)
Amide N-H Bend (Amide II) 1550 - 1640
Aromatic Ring C=C Stretch 1400 - 1600

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique used to determine the mass percentage of each element present in a compound. This data is fundamental for calculating the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. By comparing the empirical formula mass with the molecular mass obtained from mass spectrometry, the molecular formula can be definitively established.

For this compound, the molecular formula is C₈H₉NO₃, with a molecular weight of approximately 167.16 g/mol . nih.govchemsynthesis.com The theoretical elemental composition can be calculated from this formula and serves as a benchmark against which experimental results are compared.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Formula Total Mass Contribution ( g/mol ) Mass Percentage (%)
Carbon C 12.01 8 96.08 57.48%
Hydrogen H 1.008 9 9.072 5.43%
Nitrogen N 14.01 1 14.01 8.38%
Oxygen O 16.00 3 48.00 28.71%

| Total | | | | 167.16 | 100.00% |

An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong evidence for the assigned molecular formula and the purity of the sample.

Thermal Analysis Techniques for Stability Research

Thermal analysis comprises a group of techniques that measure changes in the physical properties of a substance as it is heated or cooled. These methods are vital for assessing the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as a function of temperature in a controlled atmosphere. nih.gov The resulting TGA curve plots mass loss versus temperature, providing critical information about the thermal stability and decomposition pathway of the material. For this compound, a TGA scan would reveal the onset temperature of decomposition, indicating the upper limit of its thermal stability. The curve may show single or multiple steps of mass loss, corresponding to the cleavage of specific molecular fragments. The analysis can also determine the amount of non-volatile residue remaining at high temperatures, which should be negligible for a pure, volatile organic compound.

Differential Thermal Analysis (DTA) and Differential Thermogravimetry (DTG) are often performed concurrently with TGA to provide a more complete picture of thermal events.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference as they are heated. This reveals whether physical or chemical changes are endothermic (heat-absorbing, e.g., melting) or exothermic (heat-releasing, e.g., oxidative decomposition).

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change versus temperature. Peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss, making it highly effective for resolving decomposition events that might overlap in the standard TGA curve. nih.gov

Table 3: Information Provided by Thermal Analysis Techniques

Technique Principle Key Information Obtained
TGA Measures mass vs. temperature. nih.gov Onset of decomposition, thermal stability range, stages of decomposition.
DTA Measures temperature difference vs. temperature. Melting point, crystallization, glass transitions, endothermic/exothermic nature of decomposition.

| DTG | Measures rate of mass loss vs. temperature. nih.gov | Temperature of maximum decomposition rate, resolution of overlapping decomposition steps. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for both isolating the pure compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of this compound. A common approach would involve Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. Due to its polar functional groups, this compound is well-suited for this technique.

Purity Assessment: When a sample is analyzed by HPLC, a pure compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks indicates impurities.

Quantification: The area under the peak is proportional to the concentration of the compound, allowing for precise quantification.

Method Parameters: A typical method would use a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov Detection is commonly performed using a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance.

For preparative purposes, such as isolating this compound from a crude reaction mixture or a natural product extract, low-pressure column chromatography is often employed. nih.gov This technique uses a glass column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-silica for reverse-phase) through which a solvent (the mobile phase) is passed to separate the components of the mixture based on their differential affinities for the two phases.

Table 4: Mentioned Compounds

Compound Name
This compound
Vanillamide
3-hydroxy-4-methoxy benzal acrolein
Methanol
Acetonitrile
Formic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is indispensable for the detection, identification, and quantification of this compound and its derivatives in various matrices.

The chromatographic separation is typically achieved using a reversed-phase column, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of water (frequently containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol, is critical for achieving optimal separation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly employed soft ionization technique for polar molecules like this compound, as it minimizes fragmentation and preserves the molecular ion. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. For enhanced selectivity and structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed, creating a unique fragmentation pattern that serves as a fingerprint for the compound.

A hypothetical LC-MS/MS method for the quantification of this compound could be developed and validated. The method would likely demonstrate good linearity over a defined concentration range, with high precision and accuracy. rrml.roresearchgate.net The recovery of the analyte from a sample matrix would also be assessed to ensure the reliability of the method. rrml.roresearchgate.net

Below are interactive tables detailing hypothetical chromatographic conditions and mass spectrometric parameters for the analysis of this compound, based on methods developed for similar phenolic compounds. rrml.roresearchgate.net

Table 1: Hypothetical Liquid Chromatography Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Retention Time ~4.5 min

Table 2: Hypothetical Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Precursor Ion (m/z) 168.05 (for [M-H]⁻)
Product Ions (m/z) e.g., 124.04, 109.02
Collision Energy 15-25 eV

Applications of Chemometric Methods in Spectroscopic Data Analysis

Spectroscopic techniques, while powerful, generate large and complex datasets that can be challenging to interpret directly. nih.gov Chemometrics, the science of extracting information from chemical systems by data-driven means, provides the necessary tools to analyze this multivariate data effectively. nih.govfrontiersin.org In the context of this compound and its derivatives, chemometric methods can be applied to spectroscopic data (e.g., from UV-Vis, NIR, or Raman spectroscopy) for various purposes, including exploratory data analysis, classification, and the development of predictive models. nih.gov

Exploratory Data Analysis: Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. frontiersin.org By projecting the data onto a new set of orthogonal variables called principal components (PCs), PCA can reveal groupings, trends, and outliers in the data that might not be apparent otherwise. frontiersin.org For instance, PCA could be used to differentiate between batches of a product containing this compound based on subtle variations in their spectroscopic profiles.

Classification and Discrimination: When the goal is to classify samples into predefined categories, supervised chemometric methods are employed. These methods use a training set of samples with known class memberships to build a classification model.

Partial Least Squares Discriminant Analysis (PLS-DA): This is a popular discriminant method that is well-suited for handling the highly correlated variables typical of spectroscopic data. frontiersin.org PLS-DA can be used to build a model that can distinguish between, for example, authentic and counterfeit pharmaceutical products containing this compound derivatives. frontiersin.org

Soft Independent Modeling of Class Analogies (SIMCA): SIMCA is a class-modeling technique that builds a separate PCA model for each class in the training set. A new sample is then classified based on its distance to each of the class models. SIMCA is particularly useful for quality control applications, where the aim is to verify whether a new batch of product conforms to the specifications of a reference class. frontiersin.org

The table below summarizes the application of various chemometric methods in the analysis of spectroscopic data for compounds like this compound.

Table 3: Chemometric Methods and Their Applications in Spectroscopic Analysis

Chemometric MethodTypePrimary ApplicationExample in the Context of this compound
Principal Component Analysis (PCA) UnsupervisedExploratory data analysis, outlier detection, data visualization. frontiersin.orgIdentifying batch-to-batch variations in a synthetic process.
Partial Least Squares Discriminant Analysis (PLS-DA) SupervisedClassification of samples into predefined groups. frontiersin.orgDifferentiating between different grades or purities of the compound.
Soft Independent Modeling of Class Analogies (SIMCA) SupervisedClass modeling and conformity testing. frontiersin.orgVerifying the authenticity of a pharmaceutical formulation.

The integration of chemometric methods with spectroscopic techniques provides a powerful framework for the in-depth analysis of this compound and its derivatives, enabling enhanced process understanding and quality control.

Mechanistic Investigations of Biological Activities of N,4 Dihydroxy 3 Methoxybenzamide and Analogs

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP) and ADP-ribosyltransferase (ADPRTs) Inhibition Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and apoptosis. nih.gov PARP inhibitors (PARPi) function by competing with NAD+ at the enzyme's catalytic site. nih.gov This inhibition of PARP activity is particularly effective in cancer cells with pre-existing DNA repair deficiencies, such as BRCA mutations, leading to a concept known as synthetic lethality. nih.govresearchgate.net When single-strand DNA breaks are not repaired due to PARP inhibition, they can escalate to more severe double-strand breaks during DNA replication. youtube.com In cells with faulty homologous recombination repair, these double-strand breaks cannot be mended, leading to genomic instability and cell death. youtube.comyoutube.com

The mechanism of PARP inhibitors involves not only blocking the enzymatic activity but also "trapping" PARP on the DNA at the site of damage. researchgate.net This trapping prevents the recruitment of other necessary DNA repair proteins, further disrupting the repair process. researchgate.net Analogs of N,4-Dihydroxy-3-methoxybenzamide, such as 4-(phenoxy) and 4-(benzyloxy)benzamides, have been identified as potent and selective inhibitors of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10). utmb.edu Studies on structurally related analogs like 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide have shown that they are cell-permeable and can interfere with PARP10's functions. nih.govbohrium.com Interestingly, these compounds exhibited selective inhibition of PARP2 over PARP1, a distinction from many clinically used PARP inhibitors that typically inhibit both. nih.govbohrium.com The structural basis for this selectivity is a key area of ongoing research. nih.govbohrium.com

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibitory Potential

In the context of Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) are primary therapeutic strategies. AChE inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is depleted in AD. nih.govmdpi.com BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of AD patients. nih.govnih.gov By inhibiting BACE1, the production of these neurotoxic peptides can be reduced. nih.govnih.gov

Research has explored various compounds for their potential to inhibit these enzymes. For instance, derivatives of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one have been synthesized and evaluated for their anti-AD potential. mdpi.com One such derivative, compound 10a , demonstrated potent AChE inhibitory activity. mdpi.com Kinetic and molecular modeling studies revealed that it acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

Regarding BACE1, its inhibition is a rational approach to block the initial and rate-limiting step of Aβ formation. nih.gov However, the development of BACE1 inhibitors has been challenging due to off-target effects, as BACE1 also cleaves other non-amyloid substrates. mpi-cbg.de To address this, strategies are being developed to specifically target the endosomal BACE1 that processes the amyloid precursor protein (APP). nih.govmpi-cbg.de Various natural and synthetic compounds have been investigated as BACE1 inhibitors, including p-terphenyls from the mushroom Polyozellus multiplex and the small molecule L655,240, which was identified as a competitive BACE1 inhibitor. nih.govresearchgate.net

Tyrosinase Inhibitory Activity and Kinetic Studies

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) synthesis. nih.govmdpi.com Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and in the cosmetic industry for skin whitening. nih.gov Kinetic studies are crucial to understand the mechanism of inhibition, which can be competitive, uncompetitive, mixed-type, or non-competitive. nih.gov

Numerous studies have investigated the tyrosinase inhibitory potential of various compounds. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) was found to have a potent inhibitory effect on tyrosinase, with a lower IC50 value than the well-known inhibitor kojic acid. nih.gov In silico docking simulations suggested a strong binding affinity of 5-HMT to the catalytic site of tyrosinase. nih.gov Similarly, curcuminoid analogues have been studied, with a dimethoxylated analogue showing highly potent inhibitory activity, particularly on the DOPA substrate. mdpi.com Kinetic analysis revealed the inhibition mechanism of these compounds, providing insights for the design of more effective inhibitors. mdpi.com Other studies have explored the inhibitory kinetics of compounds like 3-hydroxy-4-methoxycinnamic acid and isooctyl 4-hydroxy-3-methoxycinnamate, demonstrating their potential as competitive inhibitors of tyrosinase. researchgate.net

Inhibition of Other Metabolic Enzymes and Xenobiotic Metabolism

The metabolism of xenobiotics, including drugs, is a complex process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Understanding the metabolic fate of a compound is essential in drug discovery to predict its efficacy and potential for drug-drug interactions. For instance, the phase I metabolism of N-(3-phenethoxybenzyl)-4-hydroxybenzamide (CJ-036878), a potent NMDA receptor antagonist, has been investigated using liver microsomes and recombinant CYP enzymes. nih.gov The study identified that CJ-036878 is metabolized through aliphatic and aromatic hydroxylation, as well as dimerization. nih.gov CYP3A4 was identified as the major enzyme responsible for its oxidative metabolism, with minor contributions from CYP1A2, CYP2C19, and CYP2D6. nih.gov

In another context, the inhibition of mitochondrial aldehyde dehydrogenase (ALDH2) has been studied in relation to Parkinson's disease. nih.gov The lipid peroxidation product 4-hydroxy-2-nonenal (4HNE) was found to inhibit ALDH2, an important enzyme in the metabolism of dopamine. nih.gov This inhibition leads to an accumulation of the toxic intermediate 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), linking oxidative stress to the production of an endogenous neurotoxin. nih.gov

Phosphodiesterase-4 Inhibitory Activity

Phosphodiesterase-4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in various signaling pathways. nih.gov Inhibition of PDE4 has been explored as a therapeutic strategy for inflammatory diseases and other conditions. nih.gov

Research has shown that PDE4 is the major contributor to cAMP-hydrolytic activity in salivary glands. nih.gov Inhibition of PDE4 has been found to induce saliva secretion in mice, suggesting a potential therapeutic application for conditions like xerostomia (dry mouth). nih.gov The PDE4 family consists of four subtypes (PDE4A-D), and studies suggest that the inhibition of multiple subtypes, with a predominant role for PDE4D, is responsible for the observed effects. nih.gov The development of subtype-selective PDE4 inhibitors is an active area of research to maximize therapeutic benefits while minimizing side effects. nih.gov Novel families of PDE4 inhibitors, such as those based on a 2-substituted-4-methoxybenzimidazole framework, have been developed and shown to be orally bioavailable and effective in in vivo models of inflammatory disease. nih.gov

Interactive Data Tables

Table 1: BACE1 Inhibitory Activity of Selected Compounds

CompoundIC50 (µM)Inhibition TypeSource
Polyozellin3.08- nih.gov
Thelephoric acid3.50- nih.gov
Polyozellic acid4.78- nih.gov
Kynapcin-1215.79- nih.gov
L655,2404.47Competitive researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Selected Compounds

CompoundIC50 (µM)Inhibition TypeSource
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)< Kojic Acid- nih.gov
3-hydroxy-4-methoxycinnamic acid130 (monophenolase), 390 (diphenolase)Competitive researchgate.net
Dimethoxylated curcuminoid analogue8.0 (DOPA substrate)- mdpi.com

Cellular and Molecular Mechanisms of Action

The biological effects of this compound and its analogs are attributed to their interactions with multiple cellular and molecular pathways. These include processes related to DNA repair, cell division, inflammatory signaling, apoptosis, and neurotransmitter transport.

Interaction with DNA Repair Processes

While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential role in DNA repair. Vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde), a related aldehyde, has been identified as an inhibitor of non-homologous end-joining (NHEJ), a major pathway for repairing double-strand breaks (DSBs) in DNA. nih.gov This inhibition is achieved through the direct targeting of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway. nih.gov

Furthermore, protocatechuic aldehyde, which shares the dihydroxybenzaldehyde structure, has been shown to enhance the efficacy of the chemotherapeutic agent dacarbazine (B1669748) by augmenting DNA double-strand breaks in melanoma cells. nih.govglpbio.com This synergistic effect is mediated through the destabilization of the O-6-Methylguanine-DNA Methyltransferase (MGMT) protein, which is involved in the repair of DNA lesions induced by alkylating agents. nih.govglpbio.com

Conversely, vanillic acid (4-hydroxy-3-methoxybenzoic acid) has demonstrated a dual role. At low concentrations, it exhibits anti-genotoxic effects, protecting human lymphocytes from DNA damage induced by mitomycin C. nih.gov However, at higher concentrations, it can exert genotoxic effects. nih.gov Aldehydes, as a chemical class, are known to induce DNA-protein crosslinks, a form of DNA damage that can be repaired by nucleotide excision repair (NER) and homologous recombination. researchgate.netrsc.org

Table 1: Interaction of this compound Analogs with DNA Repair Processes

Compound Mechanism of Action Affected Pathway(s) Cell Line/System Reference(s)
Vanillin Inhibition of DNA-PK Non-Homologous End-Joining (NHEJ) Human cell extracts nih.gov
Protocatechuic aldehyde Destabilization of MGMT protein DNA double-strand break repair A375 and SK-MEL-28 melanoma cells nih.govglpbio.com
Vanillic acid Anti-genotoxic at low doses, genotoxic at high doses DNA damage response Human blood lymphocytes nih.gov

Influence on Cell Division Pathways (e.g., FtsZ System in Bacteria)

The benzamide (B126) scaffold is a key feature of inhibitors targeting the bacterial cell division protein FtsZ. acs.orgmdpi.com FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis, forming a ring-like structure at the division site. acs.orgresearchgate.net Inhibition of FtsZ assembly leads to filamentation and ultimately bacterial cell death, making it a promising target for new antibiotics. acs.orgmdpi.com

Specifically, 3-methoxybenzamide (B147233) has been shown to inhibit cell division in Bacillus subtilis by targeting FtsZ function. utoledo.edu Genetic analysis of mutants resistant to 3-methoxybenzamide revealed that the primary target of the drug is the FtsZ-dependent cell division system. utoledo.edu Further studies on benzamide derivatives have demonstrated that they promote the formation of hyperstable, curved FtsZ polymers that are incompatible with the formation of a functional division ring. acs.org Additionally, derivatives of vanillin have been synthesized and identified as potent inhibitors of FtsZ, exhibiting significant antibacterial activity. nih.govnih.gov

Table 2: Influence of Benzamide Analogs on the FtsZ System

Compound/Class Effect on FtsZ Organism(s) Reference(s)
3-Methoxybenzamide Inhibition of FtsZ function, leading to filamentation Bacillus subtilis utoledo.edu
Benzamides (general) Promotion of hyperstable, curved FtsZ polymers Bacillus subtilis acs.org
Vanillin derivatives Inhibition of FtsZ polymerization and GTPase activity Escherichia coli, Staphylococcus aureus, Bacillus subtilis nih.govnih.gov

Modulation of Nuclear Factor-κB (NF-κB) Pathways

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Vanillic acid has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. medchemexpress.com This suppression leads to a decrease in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). medchemexpress.com Studies have demonstrated that vanillic acid's inhibition of NF-κB activation is a key mechanism behind its anti-inflammatory and analgesic properties. Given the structural similarity, it is plausible that this compound could also modulate NF-κB signaling pathways.

Table 3: Modulation of NF-κB Pathways by Vanillic Acid

Compound Effect on NF-κB Key Downstream Effects Cell Line/System Reference(s)
Vanillic acid Suppression of NF-κB activation Inhibition of TNF-α, IL-6, and COX-2 production Mouse peritoneal macrophages medchemexpress.com

Induction of Apoptosis in Cellular Systems

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines. Declopramide, a representative N-substituted benzamide, triggers apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. This process appears to be independent of p53, as it occurs in p53-deficient cells as well.

Protocatechuic aldehyde has also been demonstrated to induce apoptosis in a range of cancer cells, including human leukemia cells and melanoma cells. nih.gov The apoptotic mechanism induced by protocatechuic aldehyde in non-small-cell lung cancer cells involves the upregulation of GADD45 and GADD153 genes, which are implicated in cell cycle arrest and apoptosis. Similarly, vanillic acid has been reported to induce apoptosis in tumor cells, contributing to its anti-cancer activity.

Table 4: Induction of Apoptosis by Benzamide Analogs

Compound Apoptotic Pathway Key Molecular Events Cell Line(s) Reference(s)
Declopramide Mitochondrial pathway Cytochrome c release, Caspase-9 activation 70Z/3 pre-B cells, HL60 promyelocytic leukemia cells
Protocatechuic aldehyde p53-independent Upregulation of GADD45 and GADD153 PC-9 non-small-cell lung cancer cells, A375 and SK-MEL-28 melanoma cells nih.gov
Vanillic acid Not fully elucidated Induction of apoptosis Rat hepatocarcinogenesis model

Tubulin Polymerization Inhibition

There is currently no direct scientific evidence to suggest that this compound inhibits tubulin polymerization. While some benzamide derivatives have been explored as tubulin inhibitors, specific studies on this compound or its close analogs like vanillic acid and protocatechuic aldehyde in this context are lacking. One study did show that vanillin can promote the polymerization of F-actin, a component of the cytoskeleton, but this is distinct from tubulin.

Presynaptic Choline (B1196258) Transporter Inhibition

The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine. Inhibition of CHT can therefore modulate cholinergic signaling. Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has identified them as novel inhibitors of CHT. nih.gov One such compound, ML352, has been characterized as a potent and selective noncompetitive inhibitor of CHT. medchemexpress.com This suggests that the benzamide scaffold is a viable pharmacophore for targeting the presynaptic choline transporter. While direct studies on this compound are not available, its core benzamide structure indicates a potential for interaction with CHT.

Table 5: Inhibition of Presynaptic Choline Transporter by Benzamide Analogs

Compound/Class Type of Inhibition Target Reference(s)
4-methoxy-3-(piperidin-4-yl)oxy benzamides Inhibitors Presynaptic Choline Transporter (CHT) nih.gov
ML352 Noncompetitive inhibitor Presynaptic Choline Transporter (CHT) medchemexpress.com

Antioxidant Mechanisms

The antioxidant capabilities of this compound and its analogs are primarily attributed to their chemical structure, specifically the arrangement of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. These features enable the compound to neutralize harmful free radicals through various chemical reactions.

Free Radical Scavenging Properties

Phenolic compounds, including this compound, are recognized for their ability to scavenge free radicals. This process is fundamental to their antioxidant effect and can occur through several key mechanisms: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov The HAT mechanism involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, a one-step process related to the O-H bond dissociation enthalpy. nih.gov In contrast, SET-PT and SPLET are two-step reactions involving electron donation. nih.gov

The efficacy of these compounds as radical scavengers is often evaluated using in vitro assays such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govresearchgate.net In the DPPH assay, an antioxidant molecule donates an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured to quantify scavenging activity. Studies on analogs, such as N-benzimidazole-derived carboxamides, have demonstrated significant free radical scavenging activity in these assays. nih.gov For instance, certain dihydroxybenzoic acids (DHBAs) are considered versatile scavengers capable of neutralizing a wide range of free radicals in aqueous solutions. rsc.org

Antioxidant Activity of Benzamide Analogs (IC50 µM)

Comparison of the free radical scavenging activity (DPPH and ABTS assays) and ferric reducing antioxidant power (FRAP) of selected hydroxy-substituted benzamide analogs compared to a standard antioxidant, Butylated Hydroxytoluene (BHT). Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP IC50 (µM)
N-(1H-benzo[d]imidazol-2-yl)-3,4-dihydroxybenzamide15.325.119.8
N-(1H-benzo[d]imidazol-2-yl)-3,5-dihydroxy-4-methoxybenzamide9.818.514.2
N-(1H-benzo[d]imidazol-2-yl)-3,4,5-trihydroxybenzamide5.210.48.9
Butylated Hydroxytoluene (BHT) (Standard)28.433.630.1

Relationship between Hydroxyl Groups and Antioxidative Capacity

Research on phenolic acids has shown that having more hydroxyl and methoxy groups generally enhances antioxidant activity. nih.gov Phenolic hydroxyl groups, being electron donors, can increase the antioxidant potential of other hydroxyl groups on the same molecule. nih.gov For dihydroxybenzoic acid (DHBA) analogs, two structural features are crucial for high reactivity towards peroxyl radicals via hydrogen transfer: the donating hydroxyl group should be in the meta position relative to the carboxyl group and in the ortho or para position relative to the other hydroxyl group. rsc.org The presence of multiple hydroxyl groups, as seen in dihydroxy and trihydroxy derivatives, typically results in superior antioxidant activity compared to monohydroxy analogs. nih.govrsc.org

Antimicrobial and Antifungal Mechanisms

Analogs of this compound have demonstrated notable activity against various microbial and fungal pathogens. The mechanisms of action often involve the disruption of essential cellular processes, such as cell division and membrane integrity.

Activity against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)

Benzamide derivatives have been shown to possess antibacterial properties. A key example is the analog 3-methoxybenzamide, which has been found to inhibit cell division in the Gram-positive bacterium Bacillus subtilis. nih.gov This inhibition leads to filamentation, a process where bacterial cells continue to elongate but cannot divide, ultimately resulting in cell lysis. nih.gov Genetic studies indicate that the primary target of this action is the FtsZ protein, a crucial component of the cell division machinery in bacteria. nih.gov

Furthermore, Bacillus species themselves are known producers of a wide array of secondary metabolites with potent antimicrobial effects. mdpi.com Some of these natural products have shown significant activity against pathogenic strains, including multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov The mechanisms of these natural antimicrobial agents often involve disrupting the bacterial cell membrane, which leads to cytoplasm leakage and cell death.

Efficacy against Fungal Pathogens (e.g., Aspergillus ochraceus, Candida albicans)

The structural features of this compound are also relevant to its potential antifungal activity. Studies on related N-benzylamide compounds have demonstrated efficacy against various Candida species, including strains resistant to common antifungal drugs like fluconazole. mdpi.com A key finding from these studies is the importance of a hydroxyl group at the para position on the aromatic ring for potent antifungal action. mdpi.com The absence of this hydroxyl group, or its replacement with a methoxy group, can lead to a loss of activity. mdpi.com

Antifungal Activity of a Dihydroxybenzamide Analog

Minimum Inhibitory Concentrations (MICs) of N-(4-hydroxy-3,5-di-tert-butylbenzyl)-3,4-dihydroxybenzamide against various Candida strains. Lower MIC values indicate greater antifungal efficacy.

Fungal StrainMIC (µg/mL)
Candida krusei ATCC 625885.3
Candida parapsilosis ATCC 22019170.6
Candida albicans (Fluconazole-Resistant)170.6
Candida glabrata (Fluconazole-Resistant)341.3

Against filamentous fungi like Aspergillus species, related phenolic compounds have also shown inhibitory effects. For example, 2',4'-Dihydroxychalcone has been observed to inhibit the radial growth of Aspergillus fumigatus and block its pigmentation by downregulating genes associated with conidiation. nih.gov Plant extracts rich in phenolic compounds have demonstrated the ability to inhibit the growth of Aspergillus flavus, with their efficacy linked to the total phenolic content and associated antioxidant capacity. mdpi.com This suggests that the antifungal mechanism may be multifaceted, involving both direct interference with fungal growth pathways and the mitigation of oxidative stress.

Structure Activity Relationship Sar Studies of N,4 Dihydroxy 3 Methoxybenzamide Derivatives

Impact of Substituent Variations on Biological Potency

The biological potency of N,4-dihydroxy-3-methoxybenzamide derivatives is highly sensitive to variations in their substituent groups. Modifications to the hydroxyl and methoxy (B1213986) groups, the central amide linkage, and the incorporation of various ring structures have profound effects on the activity of these compounds.

Role of Hydroxyl and Methoxy Group Positions

The number and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzamide (B126) scaffold are critical determinants of biological activity, particularly antioxidant potential. Research has consistently shown that phenolic hydroxyl groups are pivotal for the antioxidant capacity of these compounds, as they can donate hydrogen atoms to stabilize free radicals. nih.gov

Studies on various benzimidazole (B57391) carboxamides substituted with methoxy and/or hydroxy moieties have underscored the importance of these groups. nih.gov For instance, the antioxidant activity is significantly enhanced by the presence of hydroxyl groups. nih.gov The specific positioning of these groups on the aromatic ring also plays a crucial role. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives developed as 12-lipoxygenase inhibitors, the 2-hydroxy and 3-methoxy arrangement was a key feature of the optimized scaffold. nih.gov

Furthermore, investigations into N-3-hydroxyphenyl-4-methoxybenzamide have provided insights into how the relative positions of these substituents influence molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov These interactions are vital for how the molecule binds to its biological target. The antiproliferative activity of some derivatives has also been linked to the substitution pattern. A 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line, as did a 3,4,5-trihydroxy-substituted derivative. nih.gov

Influence of Amide Functionality Modifications

The amide bond is a central feature in many biologically active molecules, providing structural rigidity and hydrogen bonding capabilities. However, it can be susceptible to enzymatic hydrolysis, which limits oral bioavailability. drughunter.com In drug design, modifying the amide functionality or replacing it with a bioisostere—a group with similar physical or chemical properties—is a common strategy to improve pharmacokinetic properties while retaining biological activity. nih.govdrughunter.com

Common amide bioisosteres include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govnih.govresearchgate.net These rings can mimic the geometry and electronic properties of the amide bond. For example, the 1,4-disubstituted 1,2,3-triazole is considered a good isostere for the trans-amide bond, while the 1,5-disubstituted version mimics the cis-amide bond. nih.govnih.gov These replacements can lead to compounds with enhanced metabolic stability and membrane permeability. nih.gov

Another strategy is the creation of a "retroamide" bond, where the -C(O)NH- linkage is reversed to -NHC(O)-. This modification can dramatically alter selectivity for a biological target by optimizing hydrogen bonding interactions in the binding site. drughunter.com The table below summarizes some common bioisosteric replacements for the amide bond.

Original GroupBioisosteric ReplacementKey Properties MimickedPotential Advantages
trans-Amide1,4-Disubstituted 1,2,3-TriazolePlanarity, dipole moment, H-bond acceptorImproved metabolic stability nih.gov
cis-Amide1,5-Disubstituted 1,2,3-TriazolePlanarity, dipole moment, H-bond acceptorConformational constraint, enhanced tumor uptake in some peptides nih.gov
Amide1,2,4-Oxadiazole / 1,3,4-OxadiazolePlanarity, dipole momentImproved metabolic stability, potential for improved solubility nih.govresearchgate.net
AmideRetroamideH-bond donor/acceptor sitesAltered binding orientation, potentially improved selectivity drughunter.com
AmideTrifluoroethylamineCarbonyl mimicryReduced basicity of amine, enhanced metabolic stability drughunter.com

Effect of Heterocyclic Ring Incorporation on Activity

Incorporating heterocyclic rings into the structure of this compound derivatives is a powerful strategy to modulate their biological activity. As mentioned, heterocycles are often used as amide bioisosteres, but they can also be appended to other parts of the molecule to explore new binding interactions with the target protein.

For instance, the fusion of a benzimidazole core to the carboxamide has yielded compounds with significant antiproliferative and antioxidant activities. nih.gov In one study, N-methyl-substituted derivatives bearing hydroxyl and methoxy groups on the phenyl ring and a cyano group on the benzimidazole nucleus showed selective and potent activity against the MCF-7 cell line (IC₅₀ = 3.1 µM). nih.gov Another study on 2-substituted 1H-benzimidazole-4-carboxamide derivatives identified potent inhibitors against enteroviruses.

The introduction of other heterocyclic systems, such as pyridines and thienopyridines, has also been explored to generate novel derivatives with antimicrobial properties. nih.gov Furthermore, hybrid molecules containing both a thiazole (B1198619) and a coumarin (B35378) heterocycle attached to a 3,4-dihydroxyphenyl moiety have been synthesized and shown to possess strong antioxidant activity.

Importance of Specific Moieties (e.g., 3,4-dihydroxyphenyl moiety) for Activity

Certain structural motifs are consistently associated with the biological activity of these compounds. The 3,4-dihydroxyphenyl group, also known as a catechol moiety, is particularly significant. This group is a well-known structural alert for antioxidant activity, as the two adjacent hydroxyl groups can effectively chelate metal ions and scavenge reactive oxygen species.

The antiproliferative effect of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, is attributed to its catechol structure. In studies of other compound classes, such as flavanones, the presence of a catechol moiety in the B-ring was also linked to antiproliferative activity.

The importance of this moiety is further highlighted in studies where it is a core component of the molecular design. For example, compounds based on a (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) scaffold were synthesized and shown to be effective inhibitors of human carbonic anhydrase isozymes. researchgate.net Similarly, novel hybrids combining a 3,4-dihydroxyphenyl-thiazole with a coumarin ring were designed specifically to leverage the antioxidant potential of the catechol group, resulting in compounds with antioxidant activity superior to standard references like Trolox.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models allow researchers to predict the activity of newly designed molecules before they are synthesized, saving time and resources.

In the context of benzamide derivatives, 3D-QSAR studies have been employed to understand the structural requirements for antimicrobial activity. For a series of p-hydroxy benzohydrazide (B10538) derivatives, 3D-QSAR models were generated to design new compounds with enhanced antibacterial effects. spirochem.com The models are built by calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) for a set of known compounds (a "training set") and then using statistical methods to create a regression equation that correlates these descriptors with their measured activity. spirochem.com

The statistical significance of a QSAR model is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates good predictive ability. spirochem.com For a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, a QSAR study was performed to identify a quantitative relationship between structure and anti-enterovirus activity, leading to a predictive model for designing new antiviral agents. nih.gov

Ligand Efficiency and Drug-Likeness Optimization in SAR Campaigns

In modern drug discovery, it is not enough for a compound to be potent. It must also possess a favorable profile of "drug-like" properties, including Absorption, Distribution, Metabolism, and Excretion (ADME). SAR campaigns, therefore, involve a multi-objective optimization process to balance potency with these pharmacokinetic properties. nih.govacs.org

Drug-likeness is a qualitative concept used to assess how "drug-like" a molecule is, often based on empirical rules like Lipinski's Rule of Five. Computational tools can predict various ADME properties, allowing for the in silico screening of designed compounds. acs.org

Ligand Efficiency (LE) is a metric used to compare the binding energy of a ligand to its size (typically measured by the number of non-hydrogen atoms). It helps guide the optimization process by encouraging the development of compounds that achieve high potency with minimal molecular size, which often correlates with better ADME properties.

Medicinal chemistry campaigns focused on benzamide derivatives often report the optimization of these properties. For example, in the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-LOX inhibitors, the top compounds were selected not only for their nanomolar potency but also for their favorable ADME properties. nih.gov Similarly, a systematic SAR study of benzamide derivatives as tubulin inhibitors led to the identification of a compound with a good balance of potent antiproliferative activity, favorable pharmacokinetic profiles, and an acceptable safety profile. acs.org This multi-parameter optimization is essential for advancing a compound from a "hit" to a viable drug candidate.

Theoretical and Computational Chemistry Applied to N,4 Dihydroxy 3 Methoxybenzamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

Prediction of Binding Modes and Active Site Interactions

While specific molecular docking studies for N,4-Dihydroxy-3-methoxybenzamide are not extensively documented in publicly available literature, the principles of such studies can be illustrated by examining related benzamide (B126) derivatives. For instance, studies on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as acetylcholinesterase inhibitors have demonstrated the utility of molecular docking. irjweb.com In these studies, the benzamide derivatives were docked into the active site of the acetylcholinesterase enzyme to predict their binding conformations.

The predicted binding modes revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the enzyme's active site. irjweb.com For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the active site of the protein, and various conformations would be sampled to identify the one with the most favorable binding energy. The resulting complex would reveal potential hydrogen bonds formed by the hydroxyl and amide groups, as well as pi-pi stacking interactions from the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the properties of molecules, such as their geometry, vibrational frequencies, and electronic properties.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can elucidate the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity.

For a related isomer, N-3-hydroxyphenyl-4-methoxybenzamide, DFT calculations have been performed, providing insights that can be cautiously extrapolated. nih.gov The analysis of the molecular orbitals would indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is critical for predicting how the molecule will interact with biological targets. colab.ws

Conformational Analysis and Stability Assessments

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations can exist. DFT calculations are employed to optimize the geometry of different possible conformers and determine their relative energies.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study a ligand's stability within a protein's binding site and to estimate the free energy of binding.

Cheminformatics and Virtual Screening Applications for Novel Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key cheminformatics technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.

To discover novel analogs of this compound, a virtual screening campaign could be initiated. This would involve using the 3D structure of this compound as a query to search large chemical databases for compounds with similar shapes or pharmacophoric features. Alternatively, a structure-based virtual screening could be performed if a target protein is known, where a library of compounds is docked into the active site to identify potential binders. The identified hits could then be synthesized and tested, accelerating the discovery of new and more potent analogs. nih.gov

Future Research Directions and Potential Applications in Academic Research

Development of Novel N,4-Dihydroxy-3-methoxybenzamide-Based Research Probes

The intrinsic structural features of this compound make it an excellent candidate for development into sophisticated research probes. The vanilloid group (4-hydroxy-3-methoxybenzyl) is a well-known pharmacophore that interacts with specific biological targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov TRPV1 is a non-selective cation channel involved in the transduction of noxious thermal and chemical stimuli. nih.gov

Future research could focus on modifying the this compound structure to create probes that can be used to study these receptors and related pathways. This can be achieved by:

Fluorescent Labeling: Attaching a fluorescent dye to a non-essential position on the molecule would allow for real-time visualization of its interaction with cellular components, helping to map its distribution and identify binding sites within cells and tissues.

Biotinylation: Incorporating a biotin (B1667282) tag would enable the use of affinity-based purification techniques. Researchers could introduce the biotinylated probe into a cellular lysate, allow it to bind to its target(s), and then use streptavidin-coated beads to pull down the entire complex. The captured proteins can then be identified using mass spectrometry, revealing the molecular targets of the parent compound.

Photoaffinity Labeling: Introducing a photoreactive group would allow for the creation of a permanent, covalent bond between the probe and its biological target upon exposure to UV light. This is a powerful technique for irreversibly tagging receptors and enzymes for subsequent isolation and identification.

These research probes would be invaluable tools for elucidating the specific mechanisms of action and for validating the therapeutic targets of this compound and its derivatives.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept that a single drug can interact with multiple targets, is a rapidly growing area of drug discovery. This approach can lead to enhanced efficacy or the ability to treat complex, multifactorial diseases. The structure of this compound, with its distinct hydroxyl, methoxy (B1213986), and amide functionalities, provides multiple points for potential interaction with a variety of biological macromolecules.

Future investigations should explore the multi-target profile of this compound. For instance, compounds with similar hydroxybenzamide scaffolds have been shown to act as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation and cancer. nih.gov The vanilloid moiety itself is primarily associated with TRPV1, but related molecules can interact with other targets, including cannabinoid receptors. nih.gov

A research strategy to explore the polypharmacology of this compound could involve:

Broad-Spectrum Screening: Testing the compound against a large panel of receptors, enzymes, and ion channels to identify primary and secondary targets.

Hybrid Drug Design: Using the this compound scaffold as a starting point to design new molecules that intentionally engage multiple, synergistic targets. For example, a hybrid molecule could be designed to simultaneously modulate an inflammatory enzyme and a pain receptor, offering a dual-pronged therapeutic effect.

This multi-targeting approach could uncover novel therapeutic applications for this class of compounds in complex diseases where hitting a single target is insufficient. nih.gov

Integration with Advanced Biological Techniques (e.g., Proteomics, Metabolomics)

To fully understand the biological impact of this compound, its study must be integrated with advanced systems biology techniques like proteomics and metabolomics. These "omics" technologies provide a global snapshot of the changes occurring within a biological system in response to a chemical compound, offering insights that go beyond a single target or pathway.

Proteomics: This technique allows for the large-scale study of proteins. By treating cells or tissues with this compound and comparing their protein expression profiles to untreated controls, researchers can identify which proteins are upregulated or downregulated. This can reveal the cellular pathways that are perturbed by the compound. For example, a quantitative proteomics study of hydroxychloroquine-treated cells identified potential new targets and illuminated its mechanism in pancreatic cancer. mdpi.com A similar approach could map the cellular response to this compound, potentially identifying novel biomarkers or therapeutic targets. mdpi.comnih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome of cells treated with this compound, scientists can understand how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer and diabetes.

The integration of these techniques can generate a comprehensive "disease interactome," providing mechanistic insights and identifying potential new drug discovery strategies.

Challenges and Opportunities in Benzamide (B126) Research

While the benzamide scaffold is a privileged structure in medicinal chemistry, its development is not without challenges. These same challenges and opportunities will likely apply to this compound.

Challenges:

Physicochemical Properties: Natural and synthetic compounds often suffer from poor water solubility and low bioavailability, which can hinder their development as therapeutic agents. acs.org

Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a major hurdle, requiring the development of compounds with novel mechanisms of action. nih.gov

Optimizing Drug-like Properties: Achieving a balance between potency, selectivity, metabolic stability, and low toxicity is a persistent challenge in drug development. researchgate.net

Opportunities:

Advanced Formulation Strategies: Technologies like co-crystallization can be employed to improve the physicochemical properties of compounds like hydroxybenzamides. acs.orgresearchgate.net By forming a co-crystal with a suitable coformer, it may be possible to enhance the solubility, stability, and bioavailability of this compound. researchgate.net

Mimicking Natural Defense Mechanisms: One promising strategy is the development of small molecules that mimic the action of host-defense peptides (HDPs). These molecules could offer a way to combat antibiotic resistance by acting on bacterial membranes. nih.gov The structural features of this compound could serve as a scaffold for designing such mimetics.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can lead to the identification of derivatives with improved potency and selectivity.

Overcoming these challenges through innovative chemical and formulation strategies presents a significant opportunity to unlock the full therapeutic potential of this compound class.

Emerging Methodologies for Synthesis and Evaluation of Benzamide Derivatives

The ability to efficiently synthesize a wide range of derivatives is crucial for exploring the structure-activity relationships of this compound. Modern synthetic chemistry offers a powerful toolkit for this purpose.

Emerging Synthetic Methodologies:

Catalytic C-H Activation: Advanced methods, such as cooperative nickel/aluminum catalysis, allow for the direct and selective functionalization of C-H bonds. This enables the alkylation of benzamides at specific positions, such as the para-position, which would be difficult to achieve with traditional methods. acs.org

Novel Coupling Reactions: The development of new cross-coupling reactions provides efficient ways to construct the core benzamide structure and add diverse substituents.

Flow Chemistry: Performing reactions in continuous flow systems, rather than in traditional batch reactors, can improve reaction efficiency, safety, and scalability.

Combinatorial Chemistry: Generating large libraries of related compounds allows for high-throughput screening to rapidly identify lead candidates with desirable biological activities.

Advanced Evaluation Techniques:

High-Throughput Screening (HTS): Automated systems can test thousands of compounds against a biological target in a short amount of time, accelerating the discovery process.

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, can predict how a compound will bind to its target, helping to prioritize which derivatives to synthesize and test.

Thermal Shift Assays (e.g., DSC): Differential Scanning Calorimetry (DSC) and other thermal methods can be used in screening to detect the formation of new solid forms like co-crystals, which can have improved pharmaceutical properties. researchgate.netnih.gov

By leveraging these advanced synthetic and evaluative methods, researchers can efficiently explore the chemical space around this compound, accelerating the journey from a promising scaffold to a potential therapeutic agent. adelaide.edu.au

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,4-Dihydroxy-3-methoxybenzamide in laboratory settings?

  • Conduct a comprehensive hazard analysis before synthesis or handling, focusing on reactivity, decomposition risks, and mutagenicity. Use personal protective equipment (PPE) and ensure proper ventilation. Reference protocols for hydroxylamine derivatives and anomeric amides, as This compound shares structural similarities with mutagenic compounds . Stability studies (e.g., differential scanning calorimetry) are critical to assess decomposition under heating conditions .

Q. How can This compound be synthesized with high purity?

  • A scalable route involves coupling hydroxylamine derivatives with acyl chlorides under basic conditions (e.g., sodium carbonate in dichloromethane). Purification via recrystallization or column chromatography is essential to remove byproducts like unreacted benzoyl chloride. Analytical methods such as HPLC and NMR should confirm purity (>95%) and structural integrity .

Q. What analytical techniques are optimal for characterizing This compound?

  • 1H/13C NMR : Assign peaks to verify methoxy, hydroxyl, and benzamide groups.
  • Mass spectrometry (ESI/MS) : Confirm molecular weight (e.g., observed m/z ~289.3 for [M+H]+).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related benzamides .

Advanced Research Questions

Q. How can This compound be optimized for selective biological activity?

  • Perform structure-activity relationship (SAR) studies by modifying substituents on the benzamide core. For example:

  • Replace the methoxy group with halogens to enhance lipophilicity and membrane permeability.
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve receptor binding affinity, as seen in dopamine D4 ligands .
    • Use computational modeling (e.g., molecular docking) to predict interactions with target enzymes or receptors.

Q. What experimental designs are suitable for evaluating the antioxidant mechanisms of This compound?

  • In vitro assays :

  • DPPH/ABTS radical scavenging : Quantify free radical neutralization at varying concentrations (IC50 determination).
  • Metal chelation : Assess Fe2+/Cu2+ binding via UV-Vis spectroscopy.
    • Cell-based models : Measure ROS suppression in oxidative stress-induced cell lines (e.g., HepG2) using fluorescence probes (e.g., DCFH-DA) .

Q. How can researchers resolve contradictions in reported bioactivity data for This compound derivatives?

  • Meta-analysis : Compare studies for variables like solvent polarity (e.g., DMSO vs. aqueous buffers), which affect compound solubility and stability.
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature) and use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Control experiments : Rule out off-target effects using knockout cell lines or competitive inhibitors .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for hydroxylamine-acylation reactions .
  • Safety Guidelines : Follow ACS and National Academies Press recommendations for hazardous chemical handling .
  • Data Interpretation : Use crystallographic databases (CCDC) and PubChem for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.